REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:14]2[C:19](=[O:20])[NH:18][C:17](=[O:21])[C:16](C(O)=O)=[N:15]2)[CH:5]=[C:6]([Cl:13])[C:7]=1[C:8]([C:11]#[N:12])([CH3:10])[CH3:9]>SCC(O)=O>[Cl:13][C:6]1[CH:5]=[C:4]([N:14]2[C:19](=[O:20])[NH:18][C:17](=[O:21])[CH:16]=[N:15]2)[CH:3]=[C:2]([Cl:1])[C:7]=1[C:8]([CH3:10])([CH3:9])[C:11]#[N:12]
|
Name
|
intermediate ( 6 )
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1C(C)(C)C#N)Cl)N1N=C(C(NC1=O)=O)C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
SCC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured out
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The separated organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CUSTOM
|
Details
|
azeotroped on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by short column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2)
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
STIRRING
|
Details
|
The residue was stirred in DIPE
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with DIPE
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)N1N=CC(NC1=O)=O)Cl)C(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |